molecular formula C13H19ClN2O4S2 B4625858 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B4625858
M. Wt: 366.9 g/mol
InChI Key: JHPOGJLUPGMVGV-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with sulfonyl groups and a chlorinated dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylphenylsulfonyl chloride and 4-methylsulfonylpiperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-2,5-dimethylphenylsulfonyl chloride is added dropwise to a solution of 4-methylsulfonylpiperazine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Corresponding substituted phenyl derivatives.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chlorinated phenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
  • 1-[(4-chloro-2-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
  • 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Uniqueness

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to the presence of both methyl and sulfonyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S2/c1-10-9-13(11(2)8-12(10)14)22(19,20)16-6-4-15(5-7-16)21(3,17)18/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOGJLUPGMVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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